2-Dimethylamino-4-vinylpyrimidine
Description
2-Dimethylamino-4-vinylpyrimidine is a pyrimidine derivative characterized by a dimethylamino group at the 2-position and a vinyl group at the 4-position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at the 1- and 3-positions, and their derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science. The dimethylamino group enhances solubility in polar solvents due to its electron-donating nature, while the vinyl group provides reactivity for polymerization or functionalization via addition reactions .
Properties
CAS No. |
100383-40-2 |
|---|---|
Molecular Formula |
C8H11N3 |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
4-ethenyl-N,N-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C8H11N3/c1-4-7-5-6-9-8(10-7)11(2)3/h4-6H,1H2,2-3H3 |
InChI Key |
DCLHFRPXKKDOCW-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC=CC(=N1)C=C |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)C=C |
Synonyms |
Pyrimidine, 2-dimethylamino-4-vinyl- (6CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in the target compound contrasts with electron-withdrawing groups like nitro (in 240136-69-0) or fluorine (in 1499162-60-5), which influence reactivity and solubility .
Pharmacological and Industrial Relevance
- Pharmaceuticals: Dimethylamino-substituted pyrimidines are common in kinase inhibitors due to their ability to form hydrogen bonds and cationic interactions. This contrasts with nitro-phenyl derivatives (e.g., 240136-69-0), which may exhibit toxicity or metabolic instability .
- Materials Science : The vinyl group in the target compound supports its use in conductive polymers, whereas fused-ring derivatives (e.g., 146366-04-3) are explored in organic electronics .
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